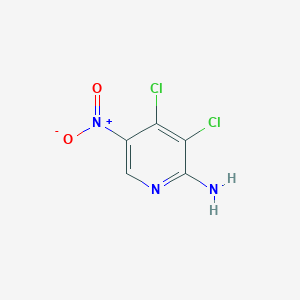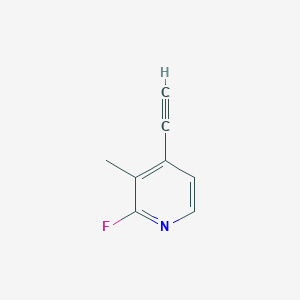
4-Ethynyl-2-fluoro-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2-fluoro-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an ethynyl group at the fourth position, a fluorine atom at the second position, and a methyl group at the third position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluoro-3-methylpyridine typically involves multi-step organic reactions. One common method starts with the fluorination of 3-methylpyridine to introduce the fluorine atom at the second position. This can be achieved using reagents such as Selectfluor® or other fluorinating agents . The ethynyl group can be introduced through a Sonogashira coupling reaction, where an ethynyl halide reacts with the fluorinated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-2-fluoro-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base and a transition metal catalyst.
Major Products:
Oxidation: Formation of this compound-1-oxide.
Reduction: Formation of 4-ethynyl-2-fluoro-3-methylpiperidine.
Substitution: Formation of 4-ethynyl-2-substituted-3-methylpyridine derivatives.
Aplicaciones Científicas De Investigación
4-Ethynyl-2-fluoro-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets within proteins, increasing its binding affinity and specificity .
Comparación Con Compuestos Similares
2-Fluoro-3-methylpyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-3-methylpyridine: Lacks the fluorine atom, affecting its chemical properties and biological activity.
2-Ethynyl-3-fluoro-5-methylpyridine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 4-Ethynyl-2-fluoro-3-methylpyridine is unique due to the combined presence of the ethynyl, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H6FN |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
4-ethynyl-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-5-10-8(9)6(7)2/h1,4-5H,2H3 |
Clave InChI |
JDYZTDMNTRRMIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




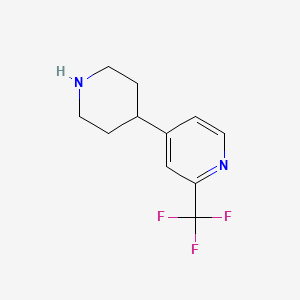
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
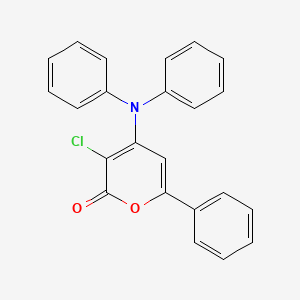
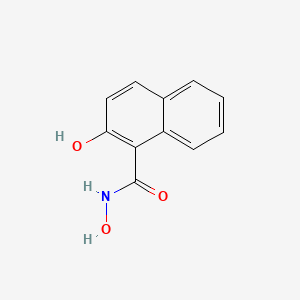

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)


